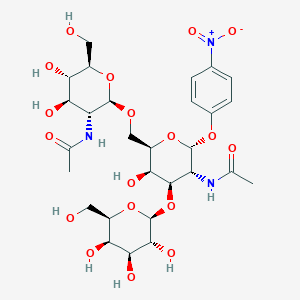

4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside

Description

This compound is a synthetic trisaccharide derivative featuring a 4-nitrophenyl aglycone, commonly utilized as a chromogenic substrate in enzymatic assays. Its structure includes:

- A 2-acetamido-2-deoxy-α-D-galactopyranosyl core.

- 3-O-β-D-galactopyranosyl and 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl) substitutions, forming a branched glycan. The 4-nitrophenyl group facilitates spectrophotometric detection upon enzymatic hydrolysis, making it valuable for studying glycosidases, particularly those targeting β-linked galactosaminoglycans .

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O18/c1-10(34)29-17-22(39)19(36)14(7-32)46-26(17)44-9-16-21(38)25(49-28-24(41)23(40)20(37)15(8-33)47-28)18(30-11(2)35)27(48-16)45-13-5-3-12(4-6-13)31(42)43/h3-6,14-28,32-33,36-41H,7-9H2,1-2H3,(H,29,34)(H,30,35)/t14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24-,25-,26-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISODCLOCFWJIW-WFWALJDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside (commonly referred to as 4-NP-GalNAc) is a complex glycoside notable for its potential biological activities, particularly in the realm of enzymatic reactions and therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C28H41N3O18

- Molecular Weight : 707.63 g/mol

- CAS Number : 139459-55-5

- Structural Characteristics : The compound features a nitrophenyl group, acetamido groups, and glycosidic linkages that contribute to its reactivity and specificity towards certain enzymes.

Biological Activity Overview

The biological activity of 4-NP-GalNAc is primarily attributed to its interactions with specific enzymes, notably glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, making this compound a valuable substrate for biochemical studies.

Enzyme Substrate Specificity

4-NP-GalNAc serves as a substrate for various glycosidases, including:

- β-N-Acetylhexosaminidase : This enzyme hydrolyzes the compound effectively, showcasing significant substrate specificity.

- Kinetic Parameters : Studies have reported kinetic constants such as values around 6.5 mM, indicating moderate affinity towards the enzyme .

Chemo-Enzymatic Production

A notable study by Hronská et al. (2022) explored the chemo-enzymatic production of 4-NP-GalNAc using immobilized β-N-Acetylhexosaminidase. The research highlighted:

- Production Efficiency : The immobilized enzyme demonstrated high activity with a specific enzyme activity of approximately 422 U/mg .

- Reusability : The immobilized enzyme retained substantial activity over multiple cycles, emphasizing its practical application in biocatalysis.

Hydrolysis Studies

Research has shown that the hydrolysis of 4-NP-GalNAc can be monitored spectrophotometrically by measuring the release of nitrophenol, which serves as an indicator of enzyme activity. This method allows for precise quantification of enzymatic reactions involving this compound .

Data Tables

| Enzyme Type | Specific Activity (U/mg) | Kinetic Parameters (k_m) |

|---|---|---|

| β-N-Acetylhexosaminidase | 422 ± 17 | 6.5 mM |

| Other Glycosidases | Varies | Varies |

Applications in Research and Industry

The unique structure of 4-NP-GalNAc makes it suitable for various applications:

- Biochemical Assays : Used as a substrate in assays to study enzyme kinetics and mechanisms.

- Therapeutic Research : Potential applications in drug development targeting glycosylation processes.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of approximately 545.5 g/mol . The structure consists of multiple sugar units and a nitrophenyl group, which contribute to its reactivity and functionality in biochemical assays.

Biochemical Applications

- Enzyme Substrate :

- Inhibitor Studies :

- Hydrolysis Mechanism Studies :

Potential Research Applications

-

Drug Development :

- Due to its structural complexity and biological activity, this compound may serve as a lead structure in drug development targeting specific glycosidase enzymes involved in various diseases.

-

Biochemical Probes :

- The compound can act as a biochemical probe in studies aimed at understanding carbohydrate metabolism and enzyme kinetics in cellular systems.

-

Glycobiology Studies :

- Its application extends into glycobiology, where it can help elucidate the roles of carbohydrates in biological processes, including cell signaling and recognition mechanisms.

Case Studies

- A study investigated the effects of related p-nitrophenyl derivatives on proteoglycan synthesis in rat liver fat-storing cell cultures. Results indicated that these compounds could selectively inhibit cell proliferation without causing toxic damage, highlighting their potential use in therapeutic contexts .

- Another research effort focused on the hydrolysis kinetics of similar glycosides under varying pH conditions, providing critical insights into their stability and reactivity profiles in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Melting Points : Acetylated derivatives (e.g., 129°C ) have lower melting points than deprotected forms (213°C ).

- Optical Rotation: The target compound’s $[α]D$ is influenced by anomeric configuration (α vs. β) and substituents. For example, 5c has $[α]^{25}D = -22.2$ , while fucosylated analogs show distinct values .

- Solubility : Sulfated (e.g., compound 23 ) and deacetylated derivatives (e.g., 5c ) are water-soluble, whereas acetylated forms require organic solvents.

Q & A

Q. What are the primary applications of 4-nitrophenyl glycosides in enzymatic assays?

- Methodological Answer: 4-Nitrophenyl glycosides are widely used as chromogenic substrates for glycosidase activity assays. The 4-nitrophenyl group releases a yellow-colored product (4-nitrophenolate) upon enzymatic hydrolysis, enabling real-time quantification via UV-Vis spectroscopy at 400–410 nm. For example, this compound’s β-linked galactopyranosyl and glucopyranosyl residues make it suitable for studying α/β-galactosidases or glucosidases in glycobiology .

Q. How is regioselectivity achieved during the synthesis of branched oligosaccharide moieties in this compound?

- Methodological Answer: Regioselective glycosylation is critical. Protecting group strategies (e.g., acetyl, benzyl) are employed to mask hydroxyl groups not involved in glycosidic bond formation. For instance, describes using acetyl groups to block positions during synthesis, followed by selective deprotection with K₂CO₃ to expose the 3-O- or 6-O-positions for galactopyranosyl/glucopyranosyl coupling . TLC (heptane/acetone 3:7) and NMR (e.g., δ 5.71 ppm for H-1 anomeric protons) are used to monitor reaction progress .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer:

- NMR Spectroscopy:

Key signals include anomeric protons (α/β configurations, J = 3–8 Hz) and acetamido groups (δ ~2.02 ppm for NHC(O)CH₃). provides detailed ¹H/¹³C-NMR assignments for similar glycosides, such as δ 96.3 ppm for C-1 (α-anomeric carbon) . - Mass Spectrometry:

HRMS (e.g., [M + Na]⁺ at m/z 779.2134) confirms molecular weight and purity .

Advanced Research Questions

Q. How do stereochemical challenges in glycosylation impact synthetic yields, and what strategies mitigate these issues?

- Methodological Answer: Stereochemical control (α/β anomer formation) is influenced by the glycosyl donor’s leaving group (e.g., trichloroacetimidate vs. thioglycosides) and solvent polarity. For example, highlights β-selectivity using benzylidene-protected acceptors with trichloroacetimidate donors under BF₃·Et₂O catalysis. Competing side reactions (e.g., orthoester formation) are minimized by optimizing temperature (−20°C to RT) and donor/acceptor ratios . Yield improvements (40% → 60%) are achievable via iterative HPLC purification .

Q. What experimental approaches resolve contradictions in enzyme kinetic data for this substrate?

- Methodological Answer: Discrepancies in or values may arise from impurities or competing hydrolysis pathways. Solutions include:

- HPLC-Purity Validation: Ensure >95% purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- Pre-Steady-State Kinetics: Use stopped-flow spectroscopy to detect transient intermediates (e.g., glycosyl-enzyme adducts) .

- Inhibitor Co-Treatment: Add specific glycosidase inhibitors (e.g., deoxynojirimycin) to isolate target enzyme activity .

Q. How can isotopic labeling (e.g., ¹³C) enhance structural or mechanistic studies of this compound?

- Methodological Answer: ¹³C-labeled analogs (e.g., ¹³C6-galactopyranosyl units) enable advanced NMR techniques (HSQC, HMBC) to map glycosidic linkages and enzyme binding pockets. demonstrates this approach for sulfated lactosamines, where isotopic enrichment clarified sulfotransferase specificity . Metabolic labeling in cell-based assays can also track glycosylation pathways in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.